

IUPAC name and CAS number for 6-heptene-2,5-dione

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Compound of Interest

Compound Name: 6-Heptene-2,5-dione

Cat. No.: B15441688

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In-Depth Technical Guide: Hept-6-ene-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

This technical guide provides a comprehensive overview of hept-6-ene-2,5-dione, a dicarbonyl compound with potential applications in chemical synthesis and research.

Identifier	Value	Source
IUPAC Name	hept-6-ene-2,5-dione	PubChem[1]
CAS Number	70353-50-3	PubChem[1]
Molecular Formula	C ₇ H ₁₀ O ₂	PubChem[1]
Synonyms	6-Heptene-2,5-dione, 3,6-Diketohept-1-ene	PubChem[1]

Physicochemical and Spectral Data

The following table summarizes the key computed physicochemical and spectral properties of hept-6-ene-2,5-dione. This data is essential for its characterization, purification, and handling.

Property	Value	Unit	Source
Molecular Weight	126.15	g/mol	PubChem[1]
Exact Mass	126.068079557	Da	PubChem[1]
Topological Polar Surface Area	34.1	Å²	PubChem[1]
Complexity	136	PubChem[1]	
XLogP3	0.1	PubChem[1]	
Hydrogen Bond Donor Count	0	PubChem[1]	
Hydrogen Bond Acceptor Count	2	PubChem[1]	
Rotatable Bond Count	3	PubChem[1]	

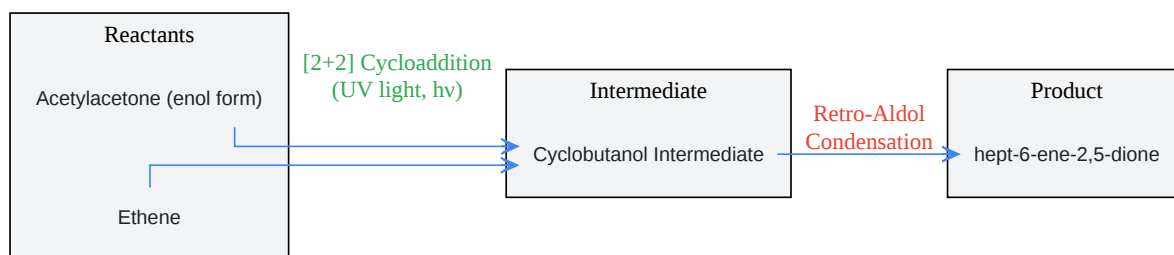
Spectral Data:

Spectrum Type	Key Peaks (m/z)	Source
Mass Spectrometry (GC-MS)	Data available, specific peaks not detailed in search results.	PubChem[1]
¹³ C NMR Spectroscopy	Data available.	PubChem[1]
Infrared Spectroscopy (Vapor Phase)	Data available.	PubChem[1]

Synthesis Protocol: Photochemical [2+2] Cycloaddition (De Mayo Reaction)

The synthesis of hept-6-ene-2,5-dione can be achieved via a photochemical [2+2] cycloaddition between the enol form of acetylacetone and ethylene, followed by a retro-aldol condensation. This process is a well-established method for the formation of 1,5-dicarbonyl compounds.[2]

Reaction Scheme:



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Figure 1: Synthetic pathway to hept-6-ene-2,5-dione.

Experimental Protocol:

- Materials:
 - Acetylacetone (freshly distilled)
 - Ethene gas
 - A suitable solvent transparent to UV light (e.g., cyclohexane or benzene)
 - High-pressure mercury lamp or other suitable UV light source
 - Photochemical reactor equipped with a gas inlet, stirrer, and cooling system
- Procedure:
 - A solution of acetylacetone in the chosen solvent is prepared in the photochemical reactor.
 - The solution is deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) for 30 minutes to prevent side reactions.

- The reactor is cooled to a suitable temperature (e.g., 10-20 °C) to minimize the formation of byproducts.
- While stirring vigorously, ethene gas is continuously bubbled through the solution.
- The UV lamp is switched on to initiate the photochemical reaction. The irradiation is continued for a period determined by reaction monitoring (e.g., by GC-MS or TLC).
- Upon completion, the UV lamp is switched off, and the ethene flow is stopped.
- The solvent is removed under reduced pressure.
- The crude product is then purified by vacuum distillation or column chromatography to isolate hept-6-ene-2,5-dione.

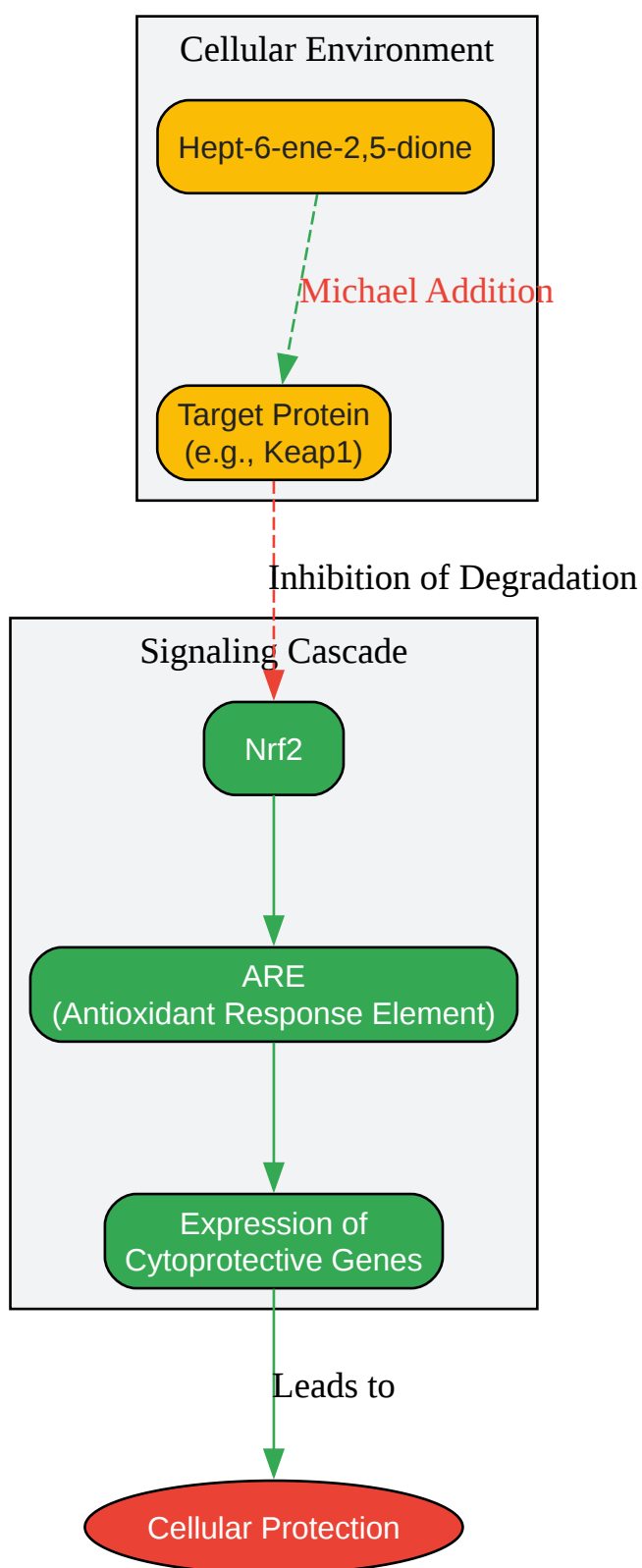
Potential Biological Activity and Signaling Pathways

Currently, there is no specific data available in the searched literature detailing the biological activity or associated signaling pathways of hept-6-ene-2,5-dione. However, its structural features as a γ,δ -unsaturated dicarbonyl compound suggest potential for biological relevance.

- **α,β -Unsaturated Carbonyl Moiety:** Many compounds containing an α,β -unsaturated carbonyl system are known to be biologically active.^{[3][4]} This functional group can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles such as cysteine residues in proteins. This can lead to the modulation of various signaling pathways.^[3]
- **Diarylpentanoid Analogue:** Although not a diarylpentanoid itself, its five-carbon dione backbone is a core structural element of C5-curcuminoids. Diarylpentanoids exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties.^[5]

Hypothetical Signaling Pathway Interaction:

Based on the reactivity of the α,β -unsaturated carbonyl moiety, a hypothetical interaction could involve the modulation of inflammatory pathways. For instance, it could potentially interact with key signaling proteins like NF- κ B or Keap1, similar to other Michael acceptors.



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Figure 2: Hypothetical signaling pathway modulation.

Conclusion

Hept-6-ene-2,5-dione is a readily accessible 1,5-dicarbonyl compound via photochemical synthesis. While its specific biological functions remain to be elucidated, its structural similarity to known bioactive molecules suggests it as a candidate for further investigation in drug discovery and chemical biology. The provided data and protocols offer a foundational resource for researchers interested in exploring the chemistry and potential applications of this compound. Further screening for biological activity is warranted to uncover its therapeutic potential.

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References

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